N-Methoxy-N-methyl-4,6-dihydrothieno[3,4-b]thiophene-2-carboxamide
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Overview
Description
N-Methoxy-N-methyl-4,6-dihydrothieno[3,4-b]thiophene-2-carboxamide is a heterocyclic compound that belongs to the thiophene family Thiophenes are known for their aromatic properties and are widely used in various fields of chemistry and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methoxy-N-methyl-4,6-dihydrothieno[3,4-b]thiophene-2-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of thiophene derivatives with formic acid, which facilitates the formation of the thieno[3,4-b]thiophene core . The reaction conditions often require heating and the use of catalysts to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Methoxy-N-methyl-4,6-dihydrothieno[3,4-b]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
N-Methoxy-N-methyl-4,6-dihydrothieno[3,4-b]thiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Industry: The compound is used in the development of organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of N-Methoxy-N-methyl-4,6-dihydrothieno[3,4-b]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, inhibit microbial growth, and induce apoptosis in cancer cells. Its effects are mediated through the binding to specific receptors and the activation or inhibition of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene derivatives such as:
Tipepidine: Used as an antitussive agent.
Tiquizium Bromide: Used as an antispasmodic.
Dorzolamide: Used as an anti-glaucoma agent.
Uniqueness
N-Methoxy-N-methyl-4,6-dihydrothieno[3,4-b]thiophene-2-carboxamide is unique due to its specific substitution pattern and the presence of the methoxy and methyl groups. These structural features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H11NO2S2 |
---|---|
Molecular Weight |
229.3 g/mol |
IUPAC Name |
N-methoxy-N-methyl-4,6-dihydrothieno[3,4-b]thiophene-2-carboxamide |
InChI |
InChI=1S/C9H11NO2S2/c1-10(12-2)9(11)7-3-6-4-13-5-8(6)14-7/h3H,4-5H2,1-2H3 |
InChI Key |
CPAZTQZMKOLVKL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)C1=CC2=C(S1)CSC2)OC |
Origin of Product |
United States |
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